3-(2-Isobutoxy-ethoxy)-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-prop-2-enoxyethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-10-6-7-11-8-9(2)3/h4,9H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGDPGJBZMVVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCOCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating Chemical Reactivity and Transformation Mechanisms of 3 2 Isobutoxy Ethoxy Propene
Reactions at the Terminal Olefinic Moiety
The carbon-carbon double bond of the propene group is an electron-rich center, making it susceptible to attack by electron-deficient species (electrophiles) and free radicals.
Electrophilic Addition: Electrophilic addition to the propene group of 3-(2-Isobutoxy-ethoxy)-propene typically proceeds via the formation of a carbocation intermediate. When an electrophile, such as a proton from a hydrohalic acid (HBr, HI), adds to the double bond, it follows Markovnikov's rule. libretexts.org This rule predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation adjacent to the ether oxygen. libretexts.orglibretexts.org The subsequent attack by a nucleophile (e.g., Br⁻) on this carbocation yields the final product. The proximity of the ether oxygen can influence the reaction by stabilizing the adjacent carbocation through resonance.
Radical Addition: In contrast, radical addition to the double bond, often initiated by light or a radical initiator, proceeds via an anti-Markovnikov pathway. wikipedia.org For instance, the addition of HBr in the presence of peroxides leads to the formation of a more stable secondary radical, resulting in the bromine atom adding to the terminal carbon. wikipedia.org Similarly, the free radical addition of thiols to allyl ethers is a well-established reaction that proceeds with anti-Markovnikov regiospecificity. thieme-connect.com
| Reaction Type | Reagent Example | Governing Principle | Intermediate | Major Product Structure |
|---|---|---|---|---|
| Electrophilic Addition | HBr (no peroxides) | Markovnikov's Rule | Secondary Carbocation | Addition of Br to the second carbon of the propene chain |
| Radical Addition | HBr (with peroxides) | Anti-Markovnikov Rule | Secondary Radical | Addition of Br to the terminal carbon of the propene chain |
As an allyl ether, this compound is a candidate for sigmatropic rearrangements, most notably the Claisen rearrangement. organicchemistrydata.org This reaction is a concerted, intramolecular process that occurs upon heating and involves the reorganization of six bonding electrons through a cyclic transition state. libretexts.orglibretexts.org The Claisen rearrangement is a byjus.combyjus.com-sigmatropic rearrangement, a class of pericyclic reactions. wikipedia.orgorganic-chemistry.org
For an allyl vinyl ether, the rearrangement yields a γ,δ-unsaturated carbonyl compound. byjus.com While this compound is not an allyl vinyl ether, the principles of the Claisen rearrangement are highly relevant to its structural class, particularly in the context of aromatic allyl ethers which rearrange to form allylphenols. wikipedia.org The reaction proceeds through a highly ordered, chair-like six-membered transition state, which dictates the stereochemistry of the product. organic-chemistry.org The driving force for this transformation is often the formation of a stable carbonyl group. wikipedia.org
Transformations Involving the Ether Linkages
Ethers are generally characterized by their low reactivity, which is why they are often used as solvents. libretexts.org However, under specific conditions, the carbon-oxygen bonds in this compound can be cleaved.
The cleavage of ethers is most commonly achieved using strong acids, particularly hydrohalic acids like HBr and HI. libretexts.orgwikipedia.org The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen. libretexts.orgwikipedia.org
Allylic C-O Bond: The bond between the propene group and the ethoxy group is an allylic ether linkage. This bond is susceptible to cleavage. Under acidic conditions, the ether oxygen is first protonated to form a good leaving group. libretexts.org Cleavage can then proceed via an SN1 mechanism due to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org
Other C-O Bonds: The other ether C-O bonds in the molecule involve primary and secondary carbons. These are more likely to be cleaved via an SN2 mechanism. libretexts.orgwikipedia.org In an SN2 reaction, the halide nucleophile attacks the less sterically hindered carbon atom of the protonated ether. libretexts.org
The choice of cleavage agent and reaction conditions can potentially offer some selectivity between the different ether bonds within the molecule.
| Ether Linkage Type | Likely Mechanism | Rationale | Typical Reagents |
|---|---|---|---|
| Allyl-Oxygen | SN1 | Formation of a stable, resonance-delocalized allylic carbocation. libretexts.orglibretexts.org | HBr, HI |
| Primary/Secondary Alkyl-Oxygen | SN2 | Nucleophilic attack at the less sterically hindered carbon. libretexts.orgwikipedia.org | HBr, HI, BBr₃ |
The oxygen atoms in the ether linkages possess lone pairs of electrons, making them nucleophilic and basic. quora.com This Lewis basicity is central to their reactivity.
Electrophilic Interactions: Ethers can act as bases, forming salts with strong acids and addition complexes with Lewis acids. chemicalbook.com The initial step in acid-catalyzed ether cleavage is the protonation of the ether oxygen by an electrophile (a proton). youtube.com This converts the alkoxy group into a good leaving group (an alcohol), facilitating the subsequent nucleophilic substitution. libretexts.org
Nucleophilic Interactions: While the ether oxygen itself is nucleophilic, ethers are generally poor nucleophiles in substitution reactions because the resulting positive charge on the oxygen cannot be readily neutralized without breaking a carbon-oxygen bond. quora.com Therefore, direct nucleophilic attack by the ether oxygen on an external electrophile to form a stable product is a primary aspect of its chemistry, as seen in protonation.
Oxidation and Reduction Pathways of the Compound
The reactivity of this compound towards oxidation and reduction is primarily centered on the propene moiety, as ether linkages are generally stable to many common oxidizing and reducing agents. organic-chemistry.org
Oxidation: The terminal double bond can be oxidized under various conditions to yield different products.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the formation of a diol.
Oxidative Cleavage: More vigorous oxidation with hot, concentrated KMnO₄ or ozonolysis (O₃) followed by a workup would cleave the double bond, yielding smaller carbonyl compounds and carboxylic acids.
Allylic Oxidation: The allylic C-H bonds (on the carbon adjacent to the double bond and the ether oxygen) are activated and can be susceptible to radical oxidation. rsc.org
Reduction: The primary site for reduction is the carbon-carbon double bond.
Catalytic Hydrogenation: The propene group can be readily reduced to a propane (B168953) group by catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). ncert.nic.in This reaction converts the allyl ether into a propyl ether without affecting the ether linkages.
Other Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), typically used for reducing carbonyl compounds, are unreactive towards both the alkene and the ether functional groups. organic-chemistry.org
Mechanistic Studies and Identification of Reaction Intermediates
Information regarding the mechanistic studies and the identification of reaction intermediates specifically for this compound is not available in the reviewed scientific literature.
Kinetic and Thermodynamic Parameters of Reactions
Quantitative data on the kinetic and thermodynamic parameters for reactions involving this compound are not documented in the available research.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 2 Isobutoxy Ethoxy Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(2-Isobutoxy-ethoxy)-propene, ¹H and ¹³C NMR, along with multidimensional techniques, offer a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. Protons adjacent to electron-withdrawing groups, such as the oxygen atoms in the ether linkages, are deshielded and appear at higher chemical shifts (downfield). openstax.org The allyl group protons have characteristic shifts in the vinylic region. orgchemboulder.com
The expected ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons on carbons adjacent to the ether oxygen atoms are shifted downfield, typically appearing in the 3.3-4.5 ppm range. openstax.orgfiveable.me The terminal vinyl protons (=CH₂) and the internal vinyl proton (-CH=) of the allyl group show characteristic resonances between 4.6 and 5.9 ppm. orgchemboulder.com The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide crucial information about adjacent protons. For instance, the complex multiplet for the internal vinyl proton arises from coupling to both the cis and trans terminal vinyl protons as well as the adjacent methylene (B1212753) protons. youtube.com
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on typical chemical shift values for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| =CH₂ (trans to R) | ~5.2-5.3 | Doublet of doublets (dd) | J_trans ≈ 17, J_gem ≈ 2 |
| =CH₂ (cis to R) | ~5.1-5.2 | Doublet of doublets (dd) | J_cis ≈ 10, J_gem ≈ 2 |
| -CH= | ~5.8-6.0 | Multiplet (m) | - |
| O-CH₂-CH= | ~4.0 | Doublet (d) | J ≈ 5-6 |
| O-CH₂-CH₂-O | ~3.6-3.7 | Triplet (t) | J ≈ 6-7 |
| O-CH₂-CH₂-O | ~3.5-3.6 | Triplet (t) | J ≈ 6-7 |
| O-CH₂-CH(CH₃)₂ | ~3.2 | Doublet (d) | J ≈ 7 |
| -CH(CH₃)₂ | ~1.8-2.0 | Multiplet (m) | - |
| -CH(CH₃)₂ | ~0.9 | Doublet (d) | J ≈ 7 |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment. Carbons bonded to electronegative oxygen atoms are significantly deshielded and appear downfield. libretexts.orgchemguide.co.uk Ether carbons typically resonate in the 50-80 ppm range. openstax.orgpressbooks.pub The sp² hybridized carbons of the alkene group appear further downfield, generally between 110 and 140 ppm. bhu.ac.in
In the spectrum of this compound, the carbons of the allyl group would be found in the alkene region, while the various sp³ carbons of the ethoxy and isobutoxy groups would appear at higher field strengths. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for similar functional groups. bhu.ac.inoregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH= | ~134-135 |
| =CH₂ | ~116-117 |
| O-CH₂ (isobutoxy) | ~75-77 |
| O-CH₂ (allyl) | ~71-72 |
| O-CH₂-CH₂-O | ~70-71 |
| O-CH₂-CH₂-O | ~69-70 |
| -CH(CH₃)₂ | ~28-29 |
| -CH(CH₃)₂ | ~19-20 |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule. For this compound, COSY would show correlations between the vinyl protons and the allylic methylene protons, as well as between adjacent methylene groups in the ethoxy linker and the protons within the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. acs.orgnih.gov It is invaluable for assigning carbon signals based on their corresponding, more easily assigned, proton signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound, the most characteristic absorption would be the strong, broad C-O-C asymmetric stretching band for the ether linkages, typically found in the 1050-1150 cm⁻¹ region. openstax.orgpressbooks.pub Other expected peaks include C-H stretching vibrations for the sp³ and sp² carbons just below and above 3000 cm⁻¹, respectively, and a medium-intensity C=C stretching vibration for the allyl group around 1645 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique. While C-O bonds show weak Raman signals, the C=C double bond of the allyl group, being more polarizable and symmetrical, would exhibit a strong Raman scattering band, making it easy to identify.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | IR/Raman | 3010-3095 | Medium |
| C-H Stretch (sp³) | IR/Raman | 2850-2960 | Strong |
| C=C Stretch | IR/Raman | 1640-1650 | Medium (IR), Strong (Raman) |
| C-O-C Asymmetric Stretch | IR | 1050-1150 | Strong |
Mass Spectrometry (MS): High-Resolution and Tandem Techniques
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through analysis of its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum of an aliphatic ether is often weak or absent. blogspot.comwhitman.edumiamioh.edu The primary fragmentation pathway for ethers is α-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond itself. blogspot.comscribd.com These processes lead to the formation of resonance-stabilized carbocations. For this compound, characteristic fragments would arise from the cleavage at various points along the ether chain and the loss of the allyl or isobutyl groups.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact elemental formula of the parent ion and its fragments. This would definitively confirm the molecular formula of this compound as C₁₀H₂₀O₂.
Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific fragment ion from an initial MS scan is isolated and subjected to further fragmentation. This technique is powerful for sequencing the fragments of the molecule, which would help to piece together the connectivity of the isobutoxy, ethoxy, and propene units.
Table 4: Potential Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |
| 115 | [C₆H₁₁O₂]⁺ | Loss of allyl radical (•C₃H₅) |
| 101 | [C₅H₉O₂]⁺ | Loss of isobutyl radical (•C₄H₉) |
| 73 | [C₃H₅O₂]⁺ | Cleavage of isobutoxy-ethyl bond |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com The transitions of interest for organic molecules are typically π→π* and n→π*. youtube.com
Molecules with conjugated π systems absorb strongly in the UV-Vis range. libretexts.orgutoronto.ca However, this compound contains only an isolated carbon-carbon double bond and ether oxygen atoms with non-bonding electrons.
π→π* Transition: The isolated double bond of the allyl group will undergo a π→π* transition, but this occurs at a high energy (short wavelength), typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org
n→σ* Transition: The non-bonding (n) electrons on the ether oxygens can be excited to an anti-bonding σ* orbital. These n→σ* transitions also occur at very short wavelengths, typically below 200 nm for aliphatic ethers. stackexchange.com
Consequently, this compound is not expected to show any significant absorbance in the standard UV-Vis region (200-800 nm). stackexchange.comlibretexts.org Its UV-Vis spectrum would be largely transparent, confirming the absence of any conjugated chromophores in the structure.
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating this compound from reactants, byproducts, and impurities, thereby enabling accurate purity assessment and quantitative analysis. The choice of chromatographic method is dictated by the volatility and polarity of the compound.
Given its presumed volatility, based on structurally similar ethers, gas chromatography (GC) is a primary technique for the analysis of this compound. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification.
Detailed Research Findings:
In GC-MS analysis, electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. The mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the ether bonds and the isobutyl and allyl groups. Key fragmentation pathways would likely involve the loss of the allyl group (m/z 41), the isobutoxy group, and various rearrangements. The molecular ion peak, if observable, would correspond to the molecular weight of the compound. The fragmentation of the propene moiety itself typically yields a prominent peak at m/z 41. docbrown.info
A hypothetical data table summarizing typical GC and GC-MS parameters for the analysis of this compound is presented below, based on general methods for similar analytes.
Table 1: Illustrative GC and GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column Type | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 35-350 |
For less volatile impurities or for analyses where derivatization is not desirable, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a valuable alternative. The utility of HPLC for this compound is largely dependent on the detection method, as the compound lacks a strong chromophore for standard UV detection. chromatographyonline.comnih.gov
Detailed Research Findings:
Due to the absence of significant UV-absorbing functional groups, direct detection of this compound using a UV detector, a common HPLC detector, would be challenging, especially at low concentrations. iconsci.comyoutube.com Detection at low wavelengths (around 200-210 nm) might be possible but is often associated with high background noise from the mobile phase. Therefore, alternative detection methods are more suitable. A Refractive Index Detector (RID) can be used, as it is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. However, RID is generally less sensitive than UV detection and is not compatible with gradient elution.
A more powerful approach is to couple the HPLC system with a mass spectrometer (LC-MS). LC-MS provides both separation and sensitive detection, as well as structural information, without the need for a chromophore in the analyte. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. This typically involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol). Pre-column derivatization to introduce a UV-active functional group is another strategy to enhance detection by UV-Vis spectrophotometry. nih.gov
The following table outlines potential HPLC conditions for the analysis of this compound.
Table 2: Representative HPLC and LC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column Type | Reversed-phase C18 or C8 |
| Column Dimensions | 150 mm length x 4.6 mm internal diameter x 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detector | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |
| LC-MS Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an appropriate adduct-forming agent |
Emerging Spectroscopic and Hybrid Techniques for Enhanced Characterization
Beyond standard chromatographic and spectroscopic methods, emerging and hybrid techniques offer enhanced capabilities for the detailed characterization of this compound, particularly for resolving complex mixtures and identifying trace-level impurities.
Detailed Research Findings:
Hyphenated techniques that combine multiple analytical methodologies provide a wealth of information. For instance, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for the unequivocal identification and quantification of this compound and its related substances in various matrices. researchgate.netfarmaciajournal.com In an LC-MS/MS experiment, after separation by LC, the parent ion of the target compound is selected and fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), is highly selective and sensitive, making it ideal for trace analysis and impurity profiling.
For a comprehensive analysis of volatile components, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly higher resolving power than conventional GC-MS. This technique would be particularly useful for separating co-eluting isomers and for the detailed characterization of complex reaction mixtures containing this compound.
In the realm of spectroscopy, while not a separation technique, advanced Nuclear Magnetic Resonance (NMR) experiments, such as 2D NMR (e.g., COSY, HSQC, HMBC), are invaluable for the unambiguous structural elucidation of the compound and any unknown impurities. These techniques provide detailed information about the connectivity of atoms within the molecule.
The application of these advanced methods can provide a more complete picture of the chemical profile of this compound, ensuring its quality and consistency in various applications.
Computational and Theoretical Investigations of 3 2 Isobutoxy Ethoxy Propene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the optimal three-dimensional structure and electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the equilibrium geometry.
For 3-(2-Isobutoxy-ethoxy)-propene, DFT calculations using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or def2-TZVP) would be employed to optimize the molecular geometry. nih.gov The calculation would yield key structural parameters. The results would reveal the distribution of electron density, highlighting the electronegative character of the oxygen atoms and the electron-rich region of the C=C double bond. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Predicted Molecular Geometry Parameters for this compound Note: The following values are illustrative, based on standard bond lengths and angles for similar functional groups, and would be precisely determined by a specific quantum chemical calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=C (propene) | ~1.34 Å |
| Bond Length | C-O (ether) | ~1.43 Å |
| Bond Angle | C-O-C (ethoxy) | ~112° |
| Bond Angle | C-C=C (propene) | ~121° |
| Dihedral Angle | C-O-C-C | Variable (see Conformational Analysis) |
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. e3s-conferences.org For this compound, which contains an allyl ether moiety, several reaction mechanisms could be investigated.
One common reaction for allyl ethers is the thermal retro-ene reaction, a unimolecular decomposition pathway. dntb.gov.ua Computational studies on similar allyl ethers have used DFT to locate the six-membered cyclic transition state characteristic of this reaction. dntb.gov.ua By calculating the energy of the reactant, transition state, and products, the activation energy and reaction enthalpy can be determined, providing insight into the reaction kinetics and thermodynamics. Other potential reactions, such as cycloadditions involving the allyl double bond or Au-catalyzed rearrangements, have also been successfully modeled for analogous allyl ethers, revealing distinct mechanistic pathways. rsc.org Transition state searches, often using methods like QST2/QST3 or Berny optimization, are critical for these investigations. youtube.comscribd.com
Table 2: Illustrative Calculated Energy Profile for a Hypothetical Retro-Ene Reaction Note: Data is conceptual and based on findings for other simple allyl ethers.
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| ΔE‡ (Activation Energy) | Energy difference between the reactant and the transition state. | +40 to +50 |
| ΔErxn (Reaction Energy) | Energy difference between the reactant and the products. | +15 to +25 |
Conformational Analysis and Energy Minimization Studies
Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations (rotamers). Conformational analysis aims to identify the most stable arrangements and the energy barriers to rotation between them. Studies on related glycol ethers like dimethoxyethane have shown that the relative stability of conformers is governed by a complex interplay of steric hindrance, dipole-dipole interactions, and stabilizing gauche effects. tandfonline.comtandfonline.com
Computational conformational searches can be performed by systematically rotating dihedral angles and performing energy minimization on each resulting structure. This process maps the potential energy surface and identifies low-energy conformers. For this compound, key rotations would be around the C-C and C-O bonds of the ethoxy and isobutoxy groups. The results would likely show a preference for staggered (anti or gauche) conformations to minimize steric strain, with specific gauche arrangements potentially stabilized by intramolecular interactions. youtube.com
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules in a liquid or solid state. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions.
An MD simulation of this compound would provide detailed insight into its bulk properties and intermolecular interactions. By simulating a box of many molecules over time, one can calculate macroscopic properties like density and viscosity. researchgate.net The primary intermolecular forces at play would be van der Waals interactions (due to the alkyl chains) and dipole-dipole interactions (arising from the polar ether groups). acs.org Analysis of the radial distribution functions from the simulation would reveal how molecules arrange themselves relative to one another in the liquid phase, highlighting the average distances between key functional groups.
Table 3: Conceptual Breakdown of Intermolecular Interaction Energies from MD Simulation Note: This table illustrates the types of non-covalent interactions and their typical relative contributions for polar ethers.
| Interaction Type | Description | Expected Relative Contribution |
|---|---|---|
| Van der Waals (Lennard-Jones) | Short-range repulsive and attractive forces (dispersion). | High |
| Electrostatic (Coulomb) | Interactions between partial atomic charges (dipole-dipole). | Moderate |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can accurately predict spectroscopic data, which is crucial for structure verification. rsc.org DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For this compound, ¹³C and ¹H NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. acs.orgresearchgate.net The computed chemical shifts for the optimized molecular geometry are then typically scaled via a linear regression analysis against experimental data for known compounds to improve accuracy. nih.gov Similarly, performing a vibrational frequency calculation on the optimized structure yields the theoretical IR spectrum. arxiv.org The positions and intensities of the calculated peaks corresponding to C-H stretching, C=C stretching, and C-O-C ether stretching can be compared directly with an experimental spectrum to confirm the molecular structure.
Table 4: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts Validation Note: Experimental values are hypothetical. Predicted values illustrate the typical accuracy of DFT calculations after scaling.
| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| Allyl C=CH₂ | 117.5 | 117.2 | +0.3 |
| Allyl =CH- | 134.8 | 135.1 | -0.3 |
| O-CH₂ (propene side) | 71.5 | 71.3 | +0.2 |
| O-CH₂ (isobutoxy side) | 69.8 | 69.9 | -0.1 |
Development of Structure-Property Relationship Models
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.govacs.org These models are built by calculating a set of numerical values, or "descriptors," that encode structural information and then using regression techniques to find a mathematical equation that relates these descriptors to an experimental property.
For a class of compounds including this compound (i.e., glycol ethers), a QSPR model could be developed to predict properties like boiling point, density, or even toxicity. nih.govnih.gov Molecular descriptors would be calculated for a series of related ethers, including constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, polarizability). nih.gov By fitting these descriptors to known experimental data, a predictive model can be generated. Such a model would allow for the rapid estimation of properties for new, untested ethers based solely on their chemical structure.
Polymerization Behavior of Olefinic Ethers
The polymerization of olefinic ethers, such as this compound, is influenced by the electronic nature and reactivity of the allyl double bond. Both radical and cationic polymerization routes are possible, though each presents unique mechanistic pathways and challenges.
The homopolymerization of allyl ethers is generally considered difficult. tandfonline.comtandfonline.com
Radical Mechanisms Traditional free-radical addition (FRA) polymerization of allyl ether monomers is often inefficient. nih.gov The high electron density of the double bond, influenced by the adjacent electron-donating ether group, makes it less susceptible to radical attack compared to electron-deficient monomers like acrylates. nih.govacs.org Furthermore, a significant challenge in the radical polymerization of allyl compounds is degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable, non-propagating allyl radical. This process effectively terminates the growing polymer chain and results in the formation of low molecular weight oligomers.
An alternative mechanism, known as radical-mediated cyclization (RMC), has been proposed. nih.govacs.org This process involves an initial hydrogen abstraction from the allyl group, followed by the reaction of the resulting radical with the double bond of a second monomer to form a five-membered ring structure. acs.org This pathway avoids the limitations of direct radical addition to the double bond.
Cationic Mechanisms Allyl ethers, including this compound, typically fail to undergo direct cationic polymerization. tandfonline.comtandfonline.com The initiation step is often followed by a rapid chain transfer reaction to the monomer, which is more favorable than propagation. tandfonline.com
However, a novel approach known as tandem isomerization-cationic polymerization (TICAP) has been developed. tandfonline.comtandfonline.com In this process, a transition metal catalyst first facilitates the isomerization of the allyl ether into its corresponding 1-propenyl ether. This propenyl ether is a type of vinyl ether, which is much more reactive towards cationic polymerization due to the ability of the oxygen atom to stabilize the adjacent carbocation through π-donation. tandfonline.comlibretexts.org Once the isomerization occurs, the resulting propenyl ether readily undergoes spontaneous and rapid cationic polymerization to yield high molecular weight polyethers. tandfonline.com
Copolymerization is a more common and versatile approach for incorporating olefinic ethers like this compound into polymer chains. This strategy allows for the synthesis of materials with tailored properties by combining the characteristics of two or more different monomers. fiveable.me The behavior of a monomer in a copolymerization reaction is described by its reactivity ratios, r₁ and r₂. copoldb.jp
r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) versus adding monomer 2 (k₁₂).
r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 (k₂₂) versus adding monomer 1 (k₂₁).
The values of these ratios determine the final microstructure of the copolymer. fiveable.mecopoldb.jp
If r₁r₂ = 1 , the copolymerization is ideal, resulting in a random distribution of monomers. fiveable.me
If r₁r₂ < 1 , there is a tendency toward alternation. fiveable.me
If r₁r₂ > 1 , there is a tendency toward block formation. fiveable.me
Due to the lower reactivity of the allyl group, the reactivity ratio for this compound (as M₁) in radical copolymerization with more reactive monomers like styrenes or acrylates (M₂) would be expected to be low (r₁ < 1). This indicates a preference for the propagating radical to add the comonomer M₂. The table below shows example reactivity ratios for related monomer systems, illustrating how monomer structure affects copolymer composition.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type | Reference |
|---|---|---|---|---|---|---|
| Allyl Glycidyl (B131873) Ether | Ethylene (B1197577) Oxide | 1.31 | 0.54 | 0.71 | Tendency to Alternation | nih.gov |
| Styrene | 3-ethoxy Isopropyl 2-cyano-3-phenyl-2-propenoate | 0.52 | 0.01 | 0.0052 | Alternating | nih.gov |
| Di-n-dodecylitaconate | Styrene | 0.28 | 0.39 | 0.11 | Tendency to Alternation | scielo.org |
| 3-Ethyl-3-methacryloyloxymethyloxetane | Styrene | 0.53 | 0.43 | 0.23 | Tendency to Alternation | sci-hub.se |
Control over the copolymer microstructure is crucial as it directly influences the material's properties. acs.orgresearchgate.netnih.gov Techniques like controlled radical polymerization (e.g., Atom Transfer Radical Polymerization, ATRP) can provide better control over the incorporation of less reactive monomers, leading to more uniform copolymer compositions and predictable architectures. tue.nlacs.org
Role as a Precursor in Polymer Chemistry
The dual functionality of this compound makes it a valuable precursor for creating more complex polymer structures and functional materials.
The allyl group in this compound can serve as a site for post-polymerization modification. nih.gov If the monomer is incorporated into a polymer backbone, for instance, through copolymerization, the pendant allyl groups can undergo a variety of chemical transformations. These include epoxidation, thiol-ene click reactions, bromination, and dihydroxylation. nih.gov This allows for the synthesis of functionalized polyethers where specific chemical groups can be attached to the polymer chain after its formation.
This monomer can also be used as an initiator or comonomer in the synthesis of polyether polyols. epo.org Polyether polyols are key components in the production of polyurethanes. By incorporating this compound, it is possible to introduce unsaturation into the polyol structure, which can later be used for cross-linking or further functionalization.
As a chemical intermediate, this compound can be used in the synthesis of components for resins and coatings. ethersolvent.comoki.com The reactive allyl double bond can participate in curing or cross-linking reactions, making it a useful component in formulations for thermosetting resins, such as unsaturated polyesters or alkyd resins.
In coating formulations, the isobutoxy and ethoxy groups can enhance properties like flexibility, adhesion, and compatibility with other components. Its role as an intermediate allows for the creation of specialized oligomers or prepolymers that are then incorporated into the final coating system to achieve desired performance characteristics. google.com
Polymer Science and Industrial Applications of 3 2 Isobutoxy Ethoxy Propene As a Monomer or Intermediate6.3.1. Role in Water Based and Solvent Based Coatings and Inks6.3.2. Use in Cleaning Formulations As a Coalescent6.4. Stabilization Roles in Agricultural and Industrial Products
No data tables or detailed research findings for "3-(2-Isobutoxy-ethoxy)-propene" could be compiled due to the lack of source material.
Table of Compounds Mentioned
As no specific compounds could be discussed in the context of "this compound," a table of mentioned compounds cannot be generated.
Synthesis and Academic Study of Functionalized Derivatives of 3 2 Isobutoxy Ethoxy Propene
Alkene Functionalization: Epoxidation, Halogenation, Hydroxylation Derivatives
The reactivity of the terminal double bond in 3-(2-isobutoxy-ethoxy)-propene is characteristic of unactivated alkenes, making it amenable to a variety of addition reactions. nih.gov These reactions are powerful strategies for increasing molecular complexity. nih.gov
Epoxidation: The conversion of the propene group to an epoxide is a common and synthetically useful transformation. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform (B151607) or acetone (B3395972) to prevent the subsequent hydrolysis of the epoxide ring. libretexts.orgyoutube.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in the formation of an oxacyclopropane ring with the same stereochemistry as the starting alkene. libretexts.orgyoutube.com The use of hydrogen peroxide (H₂O₂) in the presence of various catalysts, including manganese or rhenium compounds, also provides an effective and "green" alternative for epoxidation. organic-chemistry.org
Halogenation: The alkene can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion. This typically results in an anti-addition product, yielding a vicinal dihalide. If the reaction is performed in the presence of water, a halohydrin is formed instead. The halohydrin can be subsequently treated with a strong base to form an epoxide. youtube.com
Hydroxylation: The synthesis of vicinal diols from the alkene moiety can be accomplished through several methods. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation is typically accomplished via the acid-catalyzed hydrolysis of an intermediate epoxide. libretexts.orgyoutube.com The epoxide ring is opened by an acid-catalyzed oxidation-hydrolysis, leading to a vicinal diol. libretexts.org
| Functionalization | Reagents | Product Derivative |
| Epoxidation | mCPBA or H₂O₂/Catalyst | 2-((2-Isobutoxy-ethoxy)methyl)oxirane |
| Halogenation (Bromination) | Br₂ in CCl₄ | 1,2-Dibromo-3-(2-isobutoxy-ethoxy)propane |
| Halohydrin Formation | Br₂ in H₂O | 1-Bromo-3-(2-isobutoxy-ethoxy)propan-2-ol |
| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | 3-(2-Isobutoxy-ethoxy)propane-1,2-diol |
| Syn-dihydroxylation | OsO₄, NMO | 3-(2-Isobutoxy-ethoxy)propane-1,2-diol |
Ether Functionalization: Formation of Higher Glycol Ethers and Polyether Chains
The ether portion of this compound is based on an ethylene (B1197577) glycol unit. wikipedia.org Glycol ethers are a broad class of solvents produced by reacting alcohols with ethylene oxide or propylene (B89431) oxide. cdc.govatamankimya.com This fundamental reaction can be extended to form higher glycol ethers and polyether chains.
The synthesis of higher glycol ethers from a precursor alcohol typically involves a reaction with ethylene oxide under high temperature and pressure, often with a catalyst. google.com While direct functionalization of the existing ether bond in this compound is challenging, analogous structures with longer polyether chains can be synthesized by reacting isobutanol with multiple equivalents of ethylene oxide before the final allylation step.
For instance, reacting isobutanol with diethylene glycol or triethylene glycol under Williamson ether synthesis conditions (using a base like sodium hydride followed by allyl bromide) would yield analogues with precisely defined, longer polyether chains. This approach allows for the systematic modification of properties such as polarity, boiling point, and viscosity.
| Starting Alcohol | Alkoxylating Agent | Resulting Ether Moiety | Potential Product Name |
| Isobutanol | Ethylene Glycol | 2-(2-Isobutoxy-ethoxy)ethanol | (Precursor to parent compound) |
| Isobutanol | Diethylene Glycol | 2-(2-(2-Isobutoxy-ethoxy)ethoxy)ethanol | 1-(Allyloxy)-2-(2-(2-isobutoxy-ethoxy)ethoxy)ethane |
| Isobutanol | Triethylene Glycol | 2-(2-(2-(2-Isobutoxy-ethoxy)ethoxy)ethoxy)ethanol | 1-(Allyloxy)-2-(2-(2-(2-isobutoxy-ethoxy)ethoxy)ethoxy)ethane |
Derivatives for Cross-linking or Polymer Modification
The functionalized derivatives of this compound, particularly those derived from alkene modifications, are valuable monomers and precursors for polymer modification and cross-linking applications. Cross-linking is a process that forms chemical bonds between polymer chains, significantly altering the material's mechanical and thermal properties. nih.gov
Epoxide Derivatives: The epoxide derivative, 2-((2-isobutoxy-ethoxy)methyl)oxirane, is a key intermediate. The high reactivity of the epoxide ring allows it to react with a variety of nucleophiles. This makes it an excellent candidate for creating cross-linked polymer networks. For example, reacting the epoxide with di- or poly-functional amines or anhydrides can lead to the formation of thermoset epoxy resins. The isobutoxy-ethoxy side chain would be incorporated into the polymer structure, potentially imparting flexibility and hydrophobicity.
Diol Derivatives: The diol derivative, 3-(2-isobutoxy-ethoxy)propane-1,2-diol, can be used as a monomer in condensation polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. In these applications, the diol acts as a chain extender or cross-linker, and the bulky, flexible side group can influence the final properties of the polymer, such as its glass transition temperature and solubility.
These derivatives can also be grafted onto existing polymer backbones to modify their surface properties or introduce specific functionalities.
Novel Synthetic Routes to Isobutoxy-ethoxy-propene Analogues
The exploration of novel synthetic routes is crucial for expanding the chemical space and discovering compounds with enhanced properties. nih.gov For this compound, developing routes to synthesize a variety of analogues allows for the fine-tuning of its chemical and physical characteristics.
Strategies for synthesizing analogues can focus on modifying each of the three key components of the molecule: the isobutoxy group, the ethoxy linker, and the propene terminus.
Varying the Alkoxy Group: The initial Williamson ether synthesis can be performed with a wide range of alcohols instead of isobutanol. Using primary, secondary, or tertiary alcohols of varying chain lengths and branching would generate a library of analogues with different steric and electronic properties.
Modifying the Linker: Instead of ethylene oxide, propylene oxide could be used to create a different glycol ether linkage, resulting in a "P-series" type glycol ether known to have different toxicity profiles. wikipedia.orgatamankimya.com Alternatively, longer-chain diols could be used to create more extended and flexible linkers.
Altering the Alkene Terminus: The propene group is typically introduced using an allyl halide. By using substituted allyl halides, such as crotyl chloride or methallyl chloride, analogues with internal or substituted double bonds can be synthesized. These modifications would alter the reactivity of the alkene and the geometry of any resulting polymers.
The development of efficient, scalable, and environmentally friendly synthetic methodologies, such as those employing transition-metal catalysis or flow chemistry, is a key goal in modern medicinal and materials chemistry. Applying these principles to the synthesis of isobutoxy-ethoxy-propene analogues could lead to more cost-effective and sustainable production methods.
Future Research Trajectories and Interdisciplinary Outlook for 3 2 Isobutoxy Ethoxy Propene
Advancements in Sustainable Synthesis and Catalysis
The industrial synthesis of ethers, including structures like 3-(2-Isobutoxy-ethoxy)-propene, has traditionally relied on the Williamson ether synthesis. This method, while robust, often involves harsh conditions, stoichiometric use of bases, and the formation of salt by-products. nih.govlibretexts.org Future research will undoubtedly focus on developing greener, more efficient, and atom-economical synthetic routes.
Phase-Transfer Catalysis (PTC): A key area for advancement is the implementation of phase-transfer catalysis. PTC can facilitate the etherification reaction in a biphasic system (e.g., aqueous/organic), enabling the use of milder reaction conditions, reducing the need for anhydrous polar solvents like DMF or DMSO, and often leading to higher yields and easier product separation. libretexts.orgmdpi.com Catalysts such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (PEGs) could be employed to shuttle the alkoxide nucleophile across the phase boundary, making the process more energy-efficient and environmentally benign. acs.orgorganic-chemistry.org
Catalytic and Solvent-Free Approaches: Research into heterogeneous catalysts and solvent-free reaction conditions presents another promising frontier. organic-chemistry.orgresearchgate.net Developing a solid-supported catalyst could simplify purification and allow for catalyst recycling, aligning with the principles of green chemistry. acs.org Furthermore, exploring alternative allylating agents, such as allyl alcohol or allyl carbonates, could replace traditional allyl halides. researchgate.net These greener reagents can participate in transition metal-catalyzed reactions that produce water as the only by-product, significantly improving the process's sustainability. radtech2020.com
Biocatalysis: The ultimate goal in sustainable synthesis is the use of enzymatic or whole-cell biocatalysts. While currently theoretical for this specific molecule, future research could explore the possibility of engineering enzymes, such as hydrolases or transferases, to catalyze the formation of the ether linkage. Biocatalytic processes offer unparalleled selectivity under mild, aqueous conditions, representing a paradigm shift from traditional organic synthesis. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Traditional Williamson Synthesis | Future Sustainable Methods |
|---|---|---|
| Reagents | Strong base (e.g., NaH), Alkyl Halide | Phase-Transfer Catalysts, Allyl Alcohol, Biocatalysts |
| Solvents | Polar aprotic (DMF, DMSO) | Biphasic systems, Water, Solvent-free |
| Conditions | Often elevated temperatures | Mild temperatures (PTC, Biocatalysis) |
| By-products | Stoichiometric salt waste | Water, Recyclable catalysts |
| Atom Economy | Moderate | High to Excellent |
| Environmental Impact | Significant | Low to Minimal |
Exploration of Novel Reaction Pathways and Mechanisms
The reactivity of this compound is dominated by its terminal allyl group, a versatile functional handle for a multitude of chemical transformations. Future research is expected to leverage this reactivity to synthesize novel derivatives and explore complex reaction mechanisms.
Rearrangement and Cyclization Reactions: The allyl ether moiety is a classic substrate for sigmatropic rearrangements, most notably the Claisen rearrangement, which can be thermally or catalytically induced to form new C-C bonds. libretexts.orgrsc.org Investigating this pathway for this compound could yield complex phenolic structures. Furthermore, recent studies on allyl ether polymerization have uncovered radical-mediated cyclization (RMC) mechanisms, where an intermolecular reaction forms a five-membered ring. nih.govacs.org Exploring these intramolecular and intermolecular cyclization pathways could generate a library of novel cyclic and heterocyclic compounds.
Catalytic Functionalization: The carbon-carbon double bond is amenable to a wide array of catalytic transformations. Future work could focus on:
Hydroformylation: To introduce an aldehyde group, creating a precursor for alcohols, acids, or amines.
Epoxidation and Dihydroxylation: To produce the corresponding epoxide or diol, valuable intermediates for producing resins or hydrophilic polymers. mdpi.com
Metathesis: Cross-metathesis with other olefins could be used to append new functional groups to the molecule.
C-H Allylation: Ruthenium-catalyzed reactions can use allyl ethers as allylating agents for the ortho-C–H functionalization of aromatic carboxylates, a reaction that cleaves the strong alkyl ether bond. rsc.org
Understanding the electronic and steric influence of the isobutoxy-ethoxy side chain on the regioselectivity and stereoselectivity of these reactions will be a critical area of mechanistic investigation.
Design of Advanced Materials with Tunable Properties
The presence of a polymerizable allyl group makes this compound an attractive functional monomer for the synthesis of advanced materials. The unique side chain offers a mechanism to precisely tune the properties of the resulting polymers.
Functional Polymers and Copolymers: Allyl monomers are known to participate in radical polymerization, although often with different kinetics compared to acrylates or styrenes. researchgate.net Research into the controlled polymerization of this compound could yield polyethers with unique properties. The bulky, flexible side chains would likely impart a low glass transition temperature (Tg), making the resulting polymer a candidate for elastomers or soft-matrix materials. Copolymerization with other monomers, such as propylene (B89431) or polar vinyl monomers, could be used to create functional polyolefins with tailored hydrophobicity, adhesion, and mechanical properties. cmu.edursc.org
UV-Curable Coatings and Resins: Allyl ethers are highly effective monomers in thiol-ene "click" reactions, which are widely used in the formulation of UV-curable coatings, adhesives, and inks. radtech2020.com This reaction proceeds rapidly and efficiently under UV light, is resistant to oxygen inhibition, and forms highly uniform polymer networks. researchgate.net The this compound monomer could be formulated with multifunctional thiols to create crosslinked films. The isobutoxy-ethoxy side chain would be expected to enhance flexibility and hydrophobicity, potentially leading to coatings with excellent water resistance and impact strength. acs.orgmdpi.com
Table 2: Potential Properties Conferred by this compound in Polymers
| Polymer Type | Monomer Role | Potential Tunable Property | Prospective Application |
|---|---|---|---|
| Homopolymer | Primary Monomer | Low Tg, High Flexibility, Hydrophobicity | Elastomers, Sealants, Soft-touch coatings |
| Copolymer | Co-monomer | Adhesion, Solubility, Impact Modification | Functional Polyolefins, Compatibilizers |
| Crosslinked Network | Thiol-Ene Monomer | Cure Speed, Flexibility, Water Resistance | UV-Cured Coatings, Adhesives, 3D Printing Resins |
Integration with Supramolecular and Nanoscience Research
The distinct segments of the this compound molecule—a hydrophobic alkyl group, a polar ether linkage, and a reactive chemical handle—make it an intriguing building block for supramolecular chemistry and nanoscience.
Amphiphilic Self-Assembly: The molecule possesses amphiphilic character, with the isobutyl group acting as a nonpolar tail and the ethoxy group providing polarity. While its water solubility may be limited, in appropriate solvent systems it could self-assemble into ordered structures like micelles or vesicles. nih.gov Future research could involve chemically modifying the allyl group to attach a strongly hydrophilic head group (e.g., a carboxylate or ammonium salt), creating a true surfactant. The specific geometry of the isobutoxy group and the flexibility of the ethoxy linker would influence the packing parameter and the morphology of the resulting self-assembled nanostructures. researchgate.net
Surface Functionalization of Nanomaterials: The allyl group provides a covalent attachment point for modifying the surface of nanomaterials. For instance, it can react with hydrogen-terminated silicon surfaces or be used in thiol-ene reactions to functionalize gold nanoparticles. acs.orgnih.gov Grafting this compound onto a nanoparticle surface would create a functional shell. This shell could be used to tune the nanoparticle's dispersibility in various polymer matrices or solvents, create hydrophobic pockets for drug encapsulation, or serve as a platform for further chemical modifications. This bottom-up approach is fundamental to creating new, functional nanomaterials from molecular building blocks. youtube.com
Host-Guest Chemistry: The oxygen atoms in the ethoxy linker have lone pairs of electrons that can coordinate with cations, a principle that underlies the function of crown ethers. alfa-chemistry.combritannica.com While a single molecule is not a macrocycle, polymers or surface assemblies of this compound could create an environment rich in ether linkages capable of complexing specific metal ions, suggesting potential applications in sensors, separation media, or phase-transfer catalysis.
Q & A
Q. What strategies resolve discrepancies in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer :
- Meta-Analysis : Compare literature data using statistical tools (e.g., ANOVA) to identify outliers.
- Controlled Replication : Standardize catalyst pre-treatment (e.g., calcination for metal oxides).
- In-Situ IR : Detect transient intermediates that may explain yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
